N-Hydroxy-2-(2-pyridinylmethylene)hydrazinecarboximidamide tosylate
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Overview
Description
N-Hydroxy-2-(2-pyridinylmethylene)hydrazinecarboximidamide tosylate is a chemical compound with the molecular formula C7-H9-N5-O.C7-H8-O3-S and a molecular weight of 351.42 . This compound is known for its unique structure, which includes a pyridine ring and a hydrazinecarboximidamide group.
Preparation Methods
The synthesis of N-Hydroxy-2-(2-pyridinylmethylene)hydrazinecarboximidamide tosylate typically involves the reaction of hydrazinecarboximidamide with 2-pyridinecarboxaldehyde in the presence of a suitable solvent. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .
This may include the use of automated reactors and continuous flow systems to increase yield and efficiency .
Chemical Reactions Analysis
N-Hydroxy-2-(2-pyridinylmethylene)hydrazinecarboximidamide tosylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Scientific Research Applications
N-Hydroxy-2-(2-pyridinylmethylene)hydrazinecarboximidamide tosylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its potential biological activities, this compound is explored for drug development.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(2-pyridinylmethylene)hydrazinecarboximidamide tosylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells . The exact molecular pathways involved are still under investigation, but they likely include interactions with DNA and proteins .
Comparison with Similar Compounds
N-Hydroxy-2-(2-pyridinylmethylene)hydrazinecarboximidamide tosylate can be compared with other similar compounds, such as:
N’-Hydroxy-2-[2-(mesityloxy)ethylidene]hydrazinecarboximidamide sulfate: This compound has a similar hydrazinecarboximidamide group but differs in its substituents and overall structure.
2-Hydroxy-N’-(2-pyridinylmethylene)benzohydrazide: This compound also contains a pyridine ring and a hydrazinecarboximidamide group, but it has different functional groups attached to the core structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
85894-16-2 |
---|---|
Molecular Formula |
C14H17N5O4S |
Molecular Weight |
351.38 g/mol |
IUPAC Name |
1-hydroxy-2-[(E)-pyridin-2-ylmethylideneamino]guanidine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H9N5O.C7H8O3S/c8-7(12-13)11-10-5-6-3-1-2-4-9-6;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,13H,(H3,8,11,12);2-5H,1H3,(H,8,9,10)/b10-5+; |
InChI Key |
NTZCDWBAGMLRIF-OAZHBLANSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=NC(=C1)/C=N/N=C(\N)/NO |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=NC(=C1)C=NN=C(N)NO |
Origin of Product |
United States |
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